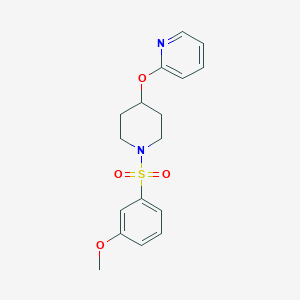

![molecular formula C10H11NO5S2 B2654955 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid CAS No. 338391-87-0](/img/structure/B2654955.png)

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

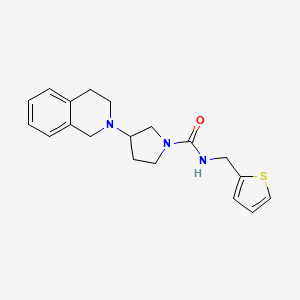

“2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 338391-87-0 . It has a molecular weight of 289.33 .

Molecular Structure Analysis

The IUPAC name of the compound is [ (2- { [2- (methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)sulfanyl]acetic acid . The InChI code is 1S/C10H11NO5S2/c1-16-10 (15)9-6 (2-3-18-9)11-7 (12)4-17-5-8 (13)14/h2-3H,4-5H2,1H3, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid and its derivatives have been extensively studied for their synthetic methodologies and biological activities. A prominent area of application includes the synthesis of various cephalosporins and oxazoles, which exhibit significant antibacterial activities. For instance, the synthesis of 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids demonstrated notable in vitro Gram-positive antibacterial activity (Kim et al., 1984). Similarly, derivatives like methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates were synthesized, showcasing the compound's versatility in chemical synthesis (Velikorodov et al., 2017).

Chemical Reactivity and Enantioselective Processes

The compound and its related structures have been utilized in studying chemical reactivity and facilitating enantioselective processes. Research into the aromatic reactivity and additivity of substituent effects has provided insights into its chemical behavior (Eaborn et al., 1972). Moreover, it has played a crucial role in the enantioselective lipase-catalyzed kinetic resolution of dihydropyridine derivatives, highlighting its potential in producing biologically active compounds with high enantiomeric excess (Andzans et al., 2013).

Novel Compound Synthesis

The synthesis of novel compounds, such as aromatic carbamates with chromen-2-one fragments, has been achieved using derivatives of this compound. These syntheses contribute to the broader field of organic chemistry by providing new routes to complex molecules (Velikorodov et al., 2014).

Antimicrobial and Antimycobacterial Agents

This compound and its derivatives have also been explored for their antimicrobial properties. For example, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and exhibited significant antimicrobial activities (Noolvi et al., 2016). Additionally, phenoxyacetic acid derivatives have been identified as promising antimycobacterial agents against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing critical public health challenges (Ali et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S2/c1-16-10(15)9-6(2-3-18-9)11-7(12)4-17-5-8(13)14/h2-3H,4-5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSDNBUEVLZJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2654877.png)

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2654879.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)

![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)